

Statistical Validation of (-)-Aceclidine Efficacy in Presbyopia: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(-)-Aceclidine** with alternative treatments for presbyopia, supported by experimental data from key clinical trials. The information is intended to offer an objective overview to inform research, clinical development, and scientific discourse in the field of ophthalmic pharmaceuticals and surgical interventions for age-related near vision impairment.

Executive Summary

(-)-Aceclidine, a novel, pupil-selective muscarinic acetylcholine receptor agonist, has demonstrated statistically significant efficacy in improving near vision in adults with presbyopia. Administered as a once-daily ophthalmic solution, its mechanism of action offers a favorable balance of efficacy and tolerability. This guide compares the clinical performance of (-)-Aceclidine with other miotic agents, namely Pilocarpine, and established surgical interventions such as Monovision LASIK, Corneal Inlays, and Refractive Lens Exchange (RLE).

Comparative Efficacy and Safety of Presbyopia Treatments

The following tables summarize the quantitative data from clinical trials of **(-)-Aceclidine** and its principal pharmacological and surgical alternatives.

Table 1: Pharmacological Treatment Efficacy



Treatment (Active Ingredient, Brand Name)	Study	Primary Efficacy Endpoint	% of Patients Meeting Primary Endpoint (Treatment)	% of Patients Meeting Primary Endpoint (Vehicle/Co	Key Secondary/ Additional Efficacy Outcomes
(-)-Aceclidine 1.75% (Vizz)	CLARITY 1 & 2	≥3-line gain in mesopic, high-contrast, binocular Distance- Corrected Near Visual Acuity (DCNVA) at 3 hours, Day 1	71%	Low (p<0.0001)	71% achieved ≥3- line gain at 30 minutes; 40% maintained ≥3-line gain at 10 hours. [1][2]
Pilocarpine HCl 1.25% (Vuity)	GEMINI 1	≥3-line gain in mesopic, high-contrast, binocular DCNVA at 3 hours, Day 30	30.7%	8.1% (p<0.001)	18.4% achieved ≥3- line gain at 6 hours.[3] Onset of action at 15 minutes.[3]
Pilocarpine HCI 0.4% (Qlosi)	NEAR-1 & 2 (Pooled)	≥3-line gain in mesopic, high-contrast, binocular DCNVA at 1 hour postdose 1, Day 8	40.1%	19.1% (p<0.0001)	Significant improvement s also seen at 2 hours postdose 1, and 1 and 2 hours postdose 2. [4][5]

Table 2: Surgical Treatment Efficacy



Treatment	Study/Analysis	Key Efficacy Outcomes	Patient Satisfaction
Monovision LASIK	Retrospective Study (n=294)	Postoperative mean spherical equivalent of -0.05 D in the distance eye and -1.92 D in the near eye. 89.8% achieved near acuity of 20/40 or better.	85.4% of patients were satisfied or very satisfied with their vision postoperatively. [6]
Corneal Inlay (Kamra)	U.S. Clinical Trial (n=507)	Average gain in monocular Uncorrected Near Visual Acuity (UNVA) of 3.4 lines at 36 months. Mean binocular Uncorrected Distance Visual Acuity (UDVA) maintained at 20/16.	Data not explicitly reported in terms of percentage, but the visual outcomes were described as "superb".
Refractive Lens Exchange (RLE) with Trifocal IOL	Retrospective Study (n=17,603)	82.2% of patients achieved combined binocular UDVA and UNVA of 20/20 and J3 (Jaeger 3) or better. 85.6% were within ±0.50 D of target refraction.	97.68% of patients were either satisfied or very satisfied with the overall result.[7]

Table 3: Comparative Safety and Tolerability



Treatment	Common Adverse Events (Frequency)	Serious Adverse Events	
(-)-Aceclidine 1.75% (Vizz)	Instillation site irritation (20%), dim vision (16%), headache (13%), conjunctival hyperemia (8%), ocular hyperemia (7%). [8][9] Most were mild and transient.[8][9]	No serious treatment-related adverse events reported in over 30,000 treatment days across the CLARITY trials.[1]	
Pilocarpine HCl 1.25% (Vuity)	Headache, conjunctival hyperemia, blurred vision, and eye pain (≥3%).[11]	No treatment-emergent serious adverse events reported in the GEMINI studies.[11]	
Pilocarpine HCl 0.4% (Qlosi)	Most adverse events were mild and transient. No serious or severe adverse events were reported.[4][5]	No serious or severe adverse events reported.[4][5]	
Monovision LASIK	Glare, halos, starbursts, ghosting. Dry eye.	Rare but potential for flap complications, ectasia.	
Corneal Inlay (Kamra)	Blurred vision (1%), glare (2%), halo (4%). Potential for corneal haze, inlay removal/repositioning.	Explantation rate of 7% in one study due to haze and visual dissatisfaction.[5]	
Refractive Lens Exchange (RLE)	Glare, halos. Posterior capsular opacification (23% in one study, treatable with YAG laser).[12]	Rare but includes endophthalmitis, retinal detachment, and cystoid macular edema.[13]	

Experimental Protocols Pharmacological Clinical Trials

(-)-Aceclidine (CLARITY 1 & 2 Trials)

• Study Design: Two six-week, multicenter, randomized, double-masked, controlled Phase 3 trials. CLARITY 1 used brimonidine as a comparator, while CLARITY 2 was vehicle-



controlled.[2][14] A separate six-month safety study (CLARITY 3) was also conducted.[2][14]

- Participant Population: 1,059 participants aged 45 to 75 years with a refractive range of
 -4.0D to +1.0D spherical equivalent. The trials included individuals who had previously
 undergone LASIK surgery or were pseudophakic.[2][14]
- Intervention: Once-daily administration of LNZ100 (1.75% aceclidine) or control (vehicle or brimonidine) in each eye for 42 days.[2]
- Primary Efficacy Endpoint: The percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one line (5 letters) or more of distance vision at 3 hours post-treatment.[2]
- Key Secondary Endpoints: Included assessments of near vision improvement at various other time points (e.g., 30 minutes, 10 hours).[2]

Pilocarpine HCl 1.25% (GEMINI 1 & 2 Trials)

- Study Design: Two 30-day, multicenter, double-masked, randomized, vehicle-controlled, parallel-group Phase 3 trials.[3]
- Participant Population: 750 participants aged 40 to 55 years with objective and subjective evidence of presbyopia.[15]
- Intervention: Bilateral, once-daily administration of AGN-19054 (Pilocarpine HCl 1.25%) or vehicle for 30 days.[3]
- Primary Efficacy Endpoint: The proportion of participants with an improvement of 3 or more lines in mesopic, high-contrast, binocular DCNVA at hour 3 on day 30.[3][16]
- Key Secondary Endpoints: Included the proportion of participants with a ≥3-line improvement in mesopic DCNVA at hour 6 on day 30.[16]

Pilocarpine HCl 0.4% (NEAR-1 & 2 Trials)

• Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trials.[4]



- Participant Population: 613 participants, predominantly female (62.0%) with a mean age of 54.7 years.[4]
- Intervention: Twice-daily administration of CSF-1 (Pilocarpine HCl 0.4%) or vehicle for approximately two weeks.[17]
- Primary Efficacy Endpoint: The proportion of participants with a ≥3-line gain in DCNVA without a loss of ≥1-line in Corrected Distance Visual Acuity (CDVA) in the study eye under mesopic conditions, measured 1 hour after the first dose on day 8.[4]
- Key Secondary Endpoints: Assessed at 2 hours post-dose 1, and 1 and 2 hours post-dose 2 on day 8.[4]

Surgical Procedures

Monovision LASIK

- Procedure: A laser in-situ keratomileusis (LASIK) procedure where the dominant eye is corrected for optimal distance vision, and the non-dominant eye is intentionally made slightly myopic to improve near vision.
- Patient Selection: Typically for presbyopic patients who are also candidates for LASIK and have successfully tolerated a monovision trial with contact lenses.
- Outcome Measures: Uncorrected distance visual acuity (UDVA) in the distance eye, uncorrected near visual acuity (UNVA) in the near eye, binocular visual acuity, and patientreported satisfaction.

Corneal Inlays

- Procedure: A small, thin, micro-perforated disc is surgically implanted into the corneal stroma of the non-dominant eye to increase the depth of focus, creating a pinhole effect.
- Patient Selection: Generally for presbyopic patients between 40 and 60 years of age, often
 with good distance vision (emmetropic or with low refractive error). Patients should be free of
 corneal disease.[8]

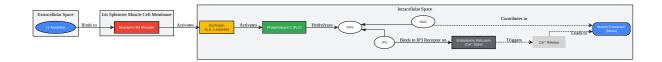


 Outcome Measures: Monocular and binocular UNVA, UDVA, intermediate visual acuity, and assessment of visual symptoms such as glare and halos.

Refractive Lens Exchange (RLE)

- Procedure: The natural crystalline lens of the eye is surgically removed and replaced with an artificial intraocular lens (IOL), typically a multifocal or extended depth-of-focus IOL, to provide clear vision at multiple distances.
- Patient Selection: Often considered for presbyopic patients who are not ideal candidates for laser vision correction, particularly those with hyperopia or early cataract changes.
- Outcome Measures: UDVA, UNVA, uncorrected intermediate visual acuity (UIVA), spectacle independence, and patient-reported visual disturbances.

Mandatory Visualizations Signaling Pathway of (-)-Aceclidine

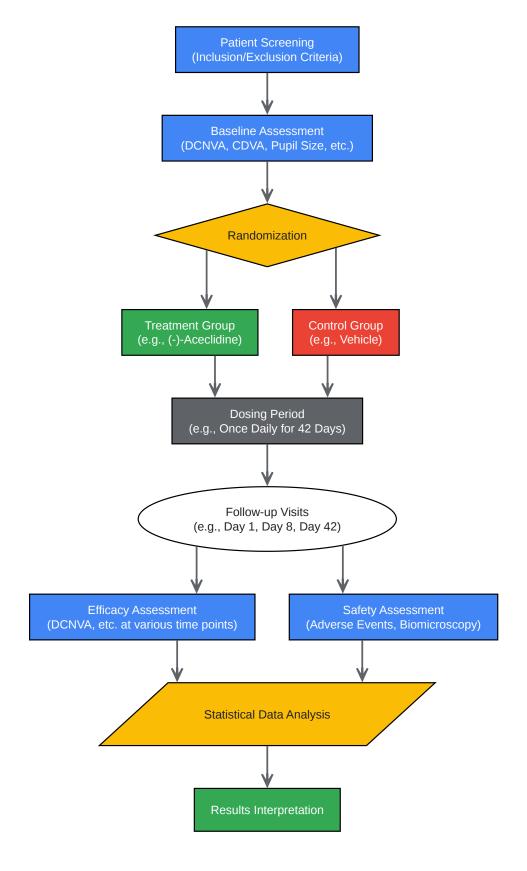


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Caption: **(-)-Aceclidine** binds to M3 muscarinic receptors on the iris sphincter muscle, initiating a Gq-protein-mediated signaling cascade that results in miosis.

Experimental Workflow for Presbyopia Treatment Evaluation



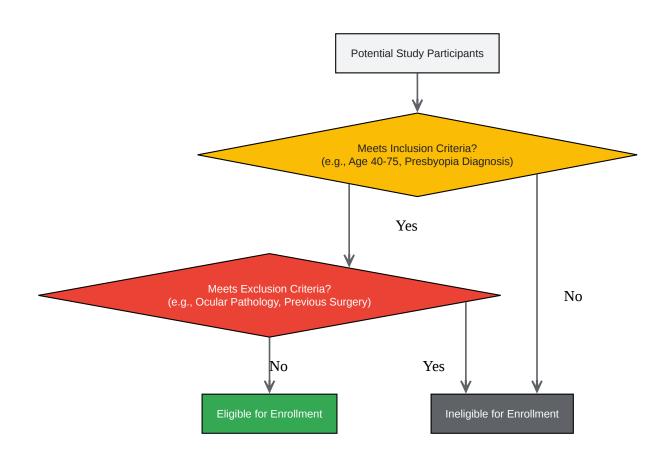


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Caption: A generalized workflow for a randomized controlled trial evaluating a pharmacological treatment for presbyopia.

Logical Relationships in Clinical Trial Inclusion/Exclusion



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Caption: Logical flow for determining participant eligibility in a presbyopia clinical trial based on inclusion and exclusion criteria.

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